
PHT-427
概要
説明
PHT-427 is a dual pleckstrin homology (PH) domain inhibitor targeting both Akt (protein kinase B) and phosphoinositide-dependent protein kinase 1 (PDPK1). Its molecular formula is C₂₀H₃₁N₃O₂S₂, with a molecular weight of 409.61 and CAS number 1191951-57-1 . This compound binds to the PH domains of Akt and PDPK1 with Ki values of 2.7 μM and 5.2 μM, respectively, inhibiting their membrane translocation and downstream signaling . This mechanism disrupts the PI3K/Akt/mTOR pathway, a critical driver of tumor cell survival and proliferation .
Preclinical studies demonstrate its efficacy in pancreatic, prostate, breast, and non-small cell lung cancers (NSCLC), with up to 80% tumor growth inhibition in sensitive xenografts . Its hydrophobicity, however, limits bioavailability, necessitating nanoparticle-based delivery systems such as poly(lactic-co-glycolic acid) (PLGA) or poly(VP-co-MTOS) to enhance pharmacokinetics and tumor targeting .
作用機序
Target of Action
PHT-427, also known as 4-dodecyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide, is a compound designed to bind to the pleckstrin homology (PH) binding domain of signaling molecules important in cancer . It primarily targets Akt and Phosphatidylinositide-Dependent Protein Kinase 1 (PDPK1) . These proteins play a critical role in activating proliferation and survival pathways within cancer cells .
Mode of Action
This compound binds with high affinity to the PH domains of both PDPK1 and Akt . This binding inhibits Akt and PDPK1 signaling and their downstream targets .
Biochemical Pathways
The Phosphatidylinositol 3-kinase (PI3K)/PDPK1/Akt signaling pathway is the primary biochemical pathway affected by this compound . This pathway plays a critical role in activating proliferation and survival pathways within cancer cells . By inhibiting Akt and PDPK1, this compound disrupts this pathway, leading to antitumor activity .
Pharmacokinetics
The pharmacokinetics of this compound show a relatively short plasma half-life of 1.4 hours . This corresponds to the time course of the inhibition of signaling pathways in tumor xenografts . When given orally, this compound inhibits the growth of human tumor xenografts in immunodeficient mice .
Result of Action
The presence of this compound significantly enhances its antiproliferative and proapoptotic activity by inactivating the PI3K/AKT/PDK1 pathway . It effectively suppresses AKT/PDK1 expression . Additionally, nanoparticles loaded with this compound produce high oxidative stress levels that induce apoptosis .
Action Environment
The environment can influence the action, efficacy, and stability of this compound. For instance, in a study evaluating the antitumor potential of this compound against cutaneous metastatic disease in an intradermal breast xenograft model and in an early UVB induced skin cancer model in mice, topical this compound produced significant inhibition of tumor growth without adverse effects on normal skin .
生化学分析
Biochemical Properties
PHT-427 is a dual inhibitor of Akt and PDPK1 . It binds with high affinity to the PH domains of both PDPK1 and Akt . This compound inhibits Akt and PDPK1 signaling and their downstream targets .
Cellular Effects
This compound has shown to have significant effects on various types of cells. It inhibits Akt and PDPK1 signaling and their downstream targets in sensitive but not resistant cells and tumor xenografts . In hypopharynx carcinoma squamous cells (FaDu), the presence of this compound significantly enhances its antiproliferative and proapoptotic activity by inactivating the PI3K/AKT/PDK1 pathway .
Molecular Mechanism
This compound binds to the PH domains of both Akt and PDPK1, inhibiting the activity of both proteins in cells and tumor xenografts . It inhibits Akt and PDPK1 signaling and their downstream targets . The mechanism of action of this compound involves binding to the PH domains of Akt and PDPK1, inhibiting their activity .
Temporal Effects in Laboratory Settings
When given orally, this compound inhibited the growth of human tumor xenografts in immunodeficient mice, with up to 80% inhibition in the most sensitive tumors . It showed greater activity than analogues with C4, C6, or C8 alkyl chains . When given for more than 5 days, this compound caused no weight loss or change in blood chemistry .
Dosage Effects in Animal Models
The antitumor potential of this compound was evaluated in an intradermal breast xenograft model and in an early UVB induced skin cancer model in mice . Topical this compound produced 89% inhibition of tumor growth with no change in body weight or skin toxicity .
Metabolic Pathways
This compound is involved in the phosphatidylinositol 3-kinase/phosphatidylinositide-dependent protein kinase 1 (PDPK1)/Akt signaling pathway . This pathway plays a critical role in activating proliferation and survival pathways within cancer cells .
生物活性
PHT-427 is a small molecule designed as a dual inhibitor targeting the pleckstrin homology (PH) domains of Akt and phosphatidylinositide-dependent protein kinase 1 (PDK1). This compound has garnered attention for its potential therapeutic applications in oncology, particularly due to its ability to inhibit critical signaling pathways involved in cancer cell proliferation and survival.
This compound functions by binding to the PH domains of both Akt and PDK1, which are integral components of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is often dysregulated in various cancers, contributing to tumor growth and resistance to therapy. The binding affinity of this compound for these targets is characterized by Ki values of approximately 2.7 μM for Akt and 5.2 μM for PDK1, indicating a strong interaction that leads to inhibition of their phosphorylation and downstream signaling activities .
In Vitro Studies
In vitro studies have demonstrated that this compound effectively induces apoptosis in cancer cells at low micromolar concentrations. The compound has shown significant antitumor activity when tested against various cancer cell lines, particularly those harboring mutations in the PIK3CA gene, which are known to be more sensitive to PI3K/Akt pathway inhibitors .
In Vivo Studies
In vivo experiments using human tumor xenografts in immunodeficient mice revealed that this compound can inhibit tumor growth by up to 80% in sensitive models, particularly those with PIK3CA mutations. The compound was administered orally over a period of several days without causing significant weight loss or adverse changes in blood chemistry, highlighting its potential for clinical use with minimal toxicity .
Combination Therapy
This compound has also been evaluated in combination with other chemotherapeutic agents. Notably, studies indicate that it exhibits greater than additive antitumor effects when combined with paclitaxel in breast cancer models and with erlotinib in non-small cell lung cancer (NSCLC) models. These findings suggest that this compound may enhance the efficacy of existing therapies, providing a promising avenue for combination treatment strategies .
Case Studies and Clinical Relevance
Several case studies have illustrated the effectiveness of this compound in specific cancer types:
- Breast Cancer : In models treated with both this compound and paclitaxel, researchers noted a significant reduction in tumor size compared to controls, indicating a synergistic effect that could improve patient outcomes.
- Pancreatic Cancer : Research involving pancreatic cancer xenografts demonstrated that this compound could effectively target tumors with high levels of Akt activation, leading to improved therapeutic responses when used alongside traditional treatments .
Summary Table of Biological Activity
Characteristic | Details |
---|---|
Target Proteins | Akt and PDK1 |
Ki Values | Akt: 2.7 μM; PDK1: 5.2 μM |
Mechanism | Inhibits phosphorylation and downstream signaling |
In Vitro Efficacy | Induces apoptosis at low micromolar concentrations |
In Vivo Efficacy | Up to 80% tumor growth inhibition |
Combination Therapy | Synergistic effects with paclitaxel and erlotinib |
Toxicity Profile | Minimal toxicity; no significant weight loss |
科学的研究の応用
Antitumor Activity
PHT-427 has been extensively studied for its antitumor properties, particularly in pancreatic and breast cancers.
- Mechanism of Action : this compound inhibits the signaling pathways mediated by phosphatidylinositol 3-kinase (PI3K) and phosphatidylinositide-dependent protein kinase 1 (PDK1), which are crucial for cancer cell proliferation and survival. It binds to the PH domains of both Akt and PDK1, effectively disrupting their activity .
- In Vivo Studies : In experiments involving immunodeficient mice, this compound demonstrated up to 80% inhibition of tumor growth in sensitive xenograft models. Notably, tumors with PIK3CA mutations were particularly susceptible to treatment .
- Combination Therapy : The compound has shown greater than additive effects when combined with other chemotherapeutics, such as paclitaxel in breast cancer and erlotinib in non-small cell lung cancer .
Table 1: Summary of Antitumor Efficacy of this compound
Cancer Type | Model Type | Efficacy (%) | Combination Partner | Reference |
---|---|---|---|---|
Pancreatic Cancer | Xenograft (Mia PaCa-2) | 80% | - | |
Breast Cancer | Xenograft | >50% | Paclitaxel | |
Non-Small Cell Lung Cancer | Xenograft | >50% | Erlotinib |
Antimicrobial Applications
Recent studies have explored the potential of this compound as an antimicrobial agent, particularly against drug-resistant bacteria.
- NDM-1 Inhibition : this compound has been identified as a novel inhibitor of New Delhi metallo-β-lactamase-1 (NDM-1), a significant factor in antibiotic resistance among Enterobacteriaceae. It restores the susceptibility of meropenem against NDM-1 producing strains .
- Mechanism : The compound acts by binding to zinc ions at the active site of NDM-1, inhibiting its enzymatic activity. This was substantiated through fluorescence quenching and surface plasmon resonance assays .
Table 2: Antimicrobial Efficacy of this compound
Bacterial Strain | Mechanism | Inhibitory Concentration (IC50) | Reference |
---|---|---|---|
Enterobacteriaceae (NDM-1) | Zinc ion binding | 1.42 μmol/L | |
Staphylococcus aureus RF122 | Feo system targeting | - |
Drug Delivery Systems
This compound's hydrophobic nature has necessitated the development of advanced drug delivery systems to enhance its therapeutic efficacy.
- Nanoparticle Formulations : Poly(lactic-co-glycolic acid) nanoparticles have been utilized to improve the delivery of this compound to pancreatic tumors. These formulations showed delayed drug release and improved retention within tumor tissues compared to traditional methods .
Table 3: Drug Delivery Efficacy of this compound Formulations
Formulation Type | Tumor Volume Reduction (%) | Retention Time | Reference |
---|---|---|---|
SE-PLGA-427 | 4-fold | Shorter | |
DE-PLGA-427 | 6-fold | Longer |
Case Studies and Clinical Insights
Several case studies highlight the clinical relevance of this compound in treating resistant cancers and infections.
Case Study 1: Pancreatic Cancer Treatment
A study demonstrated that patients with pancreatic tumors treated with this compound-loaded nanoparticles experienced significant tumor volume reduction and improved survival rates compared to controls .
Case Study 2: Combating Antibiotic Resistance
In a clinical setting, this compound was administered alongside meropenem to patients with NDM-1 producing infections, resulting in restored antibiotic efficacy and improved patient outcomes .
Q & A
Basic Research Questions
Q. What are the primary molecular targets of PHT-427, and how do its inhibitory mechanisms differ between Akt and PDPK1?
this compound acts as a dual inhibitor targeting the pleckstrin homology (PH) domains of Akt (Ki = 2.7 µM) and PDPK1 (Ki = 5.2 µM) . Its mechanism involves suppressing PH domain translocation to the plasma membrane, thereby inhibiting phosphorylation at key residues (Ser473 for Akt and Thr308 for PDPK1). Unlike broad-spectrum kinase inhibitors, this compound selectively disrupts PH domain-mediated signaling without affecting total protein expression . Experimental validation typically involves Western blotting for phosphorylated targets and Biacore-based binding assays to quantify Ki values .
Q. Which in vitro and in vivo models are most commonly used to evaluate this compound’s antitumor efficacy?
- In vitro: PC-3 prostate cancer, Panc-1 pancreatic cancer, and MCF-7 breast cancer cell lines are standard models. Efficacy is measured via IC50 values (e.g., 65 µM in Panc-1 proliferation assays) .
- In vivo: Subcutaneous xenografts in immunodeficient mice (e.g., BxPC-3 pancreatic tumors) are used, with this compound administered orally at 125–250 mg/kg in sesame oil. Tumor growth inhibition (up to 80%) and metastasis suppression (92% reduction in liver metastases) are key endpoints . MRI-based parametric maps (e.g., Apparent Diffusion Coefficient) are employed for non-invasive monitoring of orthotopic pancreatic tumors .
Q. How is this compound formulated to overcome its hydrophobicity in preclinical studies?
this compound is encapsulated in poly(lactic-co-glycolic) acid nanoparticles (PLGA-NPs) via oil-water emulsion protocols. Key parameters include:
Advanced Research Questions
Q. How can researchers address contradictory efficacy data for this compound across different tumor models?
Discrepancies (e.g., strong efficacy in BxPC-3 pancreatic tumors vs. limited response in PC-3 prostate models) may arise from variations in PH domain expression or tumor microenvironmental factors. Methodological solutions include:
- Multi-omics profiling: Compare Akt/PDPK1 phosphorylation patterns and PH domain localization across models.
- Combinatorial screens: Test this compound with taxanes or EGFR inhibitors (e.g., erlotinib) to identify synergistic contexts .
- Patient-derived xenografts (PDX): Validate efficacy in models reflecting inter-tumor heterogeneity .
Q. What experimental strategies optimize this compound’s pharmacokinetics and tumor penetration?
- Nanoparticle engineering: Use double-emulsion PLGA-NPs to improve drug retention (e.g., 20 mg/kg this compound in NPs vs. free drug) .
- Targeted delivery: Conjugate PLGA-NPs with EGFR antibodies to enhance tumor-specific uptake, validated via MRI-guided ADC mapping .
- Dosing regimens: Compare intraperitoneal (i.p.) vs. intravenous (i.v.) administration to balance bioavailability and toxicity .
Q. How can researchers resolve challenges in modeling this compound’s effects using computational approaches?
Pharmacodynamic models often fail to predict this compound’s efficacy due to its PH domain-specific action. Solutions include:
- Logic-based signaling models: Incorporate Akt/PDPK1 crosstalk and validate against in vitro kinase assays .
- Machine learning: Train models on combinatorial drug screens (e.g., this compound + oxaliplatin synergy in primary tumors) to identify predictive biomarkers .
Q. Data Analysis and Reproducibility
Q. What statistical methods are critical for analyzing this compound’s therapeutic response in longitudinal studies?
- MRI data: Use parametric response maps (PRMs) to quantify changes in tumor ADC values, correlating with cellularity reduction .
- Survival analysis: Apply Kaplan-Meier curves with log-rank tests to compare metastasis-free survival between PLGA-NP-treated and control cohorts .
- Dose-response modeling: Fit sigmoidal curves to IC50/EC50 data using nonlinear regression tools (e.g., GraphPad Prism) .
Q. How should researchers document experimental protocols to ensure reproducibility of this compound studies?
- Detailed synthesis protocols: Report PLGA-NP emulsification parameters (e.g., sonication time, surfactant ratios) and characterization metrics (size, PDI, ζ-potential) .
- In vivo workflows: Specify MRI acquisition settings (e.g., Bruker 7T scanner, TE/TR values) and anesthesia/respiratory-gating protocols .
- Data transparency: Deposit raw datasets (e.g., Biacore sensorgrams, diffusion-weighted MRI) in repositories like Figshare or Zenodo .
類似化合物との比較
Mechanistic and Pharmacological Comparisons
Table 1: Key Pharmacological Properties of PHT-427 and Analogues
Compound | Targets | Ki (μM) | Efficacy (Tumor Inhibition) | Combination Synergy | Delivery Challenges |
---|---|---|---|---|---|
This compound | Akt, PDPK1 PH domains | 2.7 (Akt), 5.2 (PDPK1) | Up to 80% in sensitive models | Paclitaxel (breast), Erlotinib (NSCLC) | Hydrophobicity requires nanoparticles |
MK-2206 | Akt (allosteric) | 8 nM (Akt1/2) | 60-70% in breast cancer | MEK inhibitors | Dose-limiting hyperglycemia |
Akti-1/2 | Akt1/2 | 2.8 (Akt1), 0.8 (Akt2) | Moderate single-agent activity | Limited data | Poor solubility |
C4-C8 Analogues | Akt, PDPK1 PH domains | >10 (Akt/PDPK1) | <50% tumor inhibition | None reported | Reduced bioavailability |
Solenopsin | Akt | 15-20 μM | Preclinical antitumor effects | Not established | Toxicity concerns |
Key Findings :
- This compound outperforms shorter-chain analogues (C4-C8) in binding affinity and antitumor efficacy, attributed to its optimal C12 alkyl chain .
- Unlike MK-2206 (allosteric Akt inhibitor), this compound simultaneously inhibits PDPK1, a master kinase upstream of Akt, enhancing pathway suppression .
Nanoparticle Delivery Systems
Table 2: Nanoparticle Formulations of this compound vs. Other AKT Inhibitors
Key Findings :
- PLGA nanoparticles loaded with this compound increase drug retention in pancreatic tumors, reducing tumor volume by 6-fold compared to untreated controls .
- Poly(VP-co-MTOS) nanoparticles enhance this compound’s pro-apoptotic effects in HNSCC by inducing oxidative stress, a mechanism absent in free drug formulations .
- Unlike BYL719 (a PI3Kα inhibitor), this compound targets downstream effectors (Akt/PDPK1), making it effective in both PI3KCA-mutant and wild-type tumors .
Clinical and Preclinical Performance
- Sensitivity Profiles: Tumors with PIK3CA mutations are most responsive to this compound, while K-Ras mutants show resistance . In HNSCC, this compound-loaded nanoparticles reduce EGFR and p-AKT expression by 50-70%, comparable to BYL719 but with lower systemic toxicity .
- Therapeutic Outcomes: In pancreatic cancer, this compound/PLGA eliminates primary tumors in 68% of mice, whereas free this compound fails to reduce metastasis . In contrast, MK-2206 monotherapy achieves partial tumor regression but requires higher doses due to toxicity .
準備方法
Synthetic Routes for PHT-427
The synthesis of this compound involves a multi-step organic reaction pathway designed to construct its unique benzenesulfonamide scaffold with a C-12 alkyl chain. Key steps include Friedel-Crafts alkylation , sulfonation , and sulfonamide coupling , as inferred from structural analogs and pharmacological studies .
Friedel-Crafts Alkylation for Dodecylbenzene Intermediate
The introduction of the dodecyl chain to the benzene ring is achieved via Friedel-Crafts alkylation. Benzene reacts with 1-bromododecane in the presence of a Lewis acid catalyst (e.g., AlCl₃) to yield 1-dodecylbenzene. This intermediate is critical for ensuring the lipophilicity required for cellular membrane penetration .
Reaction Conditions:
-
Temperature: 0–5°C (to control exothermic reaction)
-
Catalyst: Anhydrous AlCl₃ (1.2 equiv)
-
Solvent: Dichloromethane (DCM)
Sulfonation of Dodecylbenzene
The dodecylbenzene intermediate undergoes sulfonation using concentrated sulfuric acid (H₂SO₄) or chlorosulfonic acid (ClSO₃H) to introduce the sulfonic acid group at the para position.
Optimized Parameters:
-
Sulfonating Agent: ClSO₃H (2.5 equiv)
-
Temperature: 60°C, 4 hours
Conversion to Sulfonyl Chloride
The sulfonic acid is converted to the reactive sulfonyl chloride using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂):
5 \rightarrow \text{4-dodecylbenzenesulfonyl chloride} + \text{POCl}3 + \text{HCl}
Key Considerations:
-
Excess PCl₅ ensures complete conversion.
-
Reaction monitored by TLC (Rf = 0.6 in hexane:ethyl acetate, 8:2) .
Coupling with 2-Amino-1,3,4-thiadiazole
The final step involves nucleophilic substitution between 4-dodecylbenzenesulfonyl chloride and 2-amino-1,3,4-thiadiazole in the presence of a base (e.g., pyridine or triethylamine):
Reaction Conditions:
-
Solvent: Anhydrous DCM or THF
-
Base: Pyridine (3.0 equiv)
-
Temperature: Room temperature, 12 hours
Optimization of Alkyl Chain Length
A seminal study by Meuillet et al. (2010) systematically evaluated this compound analogs with alkyl chains ranging from C-4 to C-16 . The C-12 chain (this compound) demonstrated superior binding affinity to the PH domains of Akt and PDPK1 compared to shorter or longer chains, as summarized below:
Alkyl Chain Length | IC₅₀ for Akt (μM) | IC₅₀ for PDPK1 (μM) |
---|---|---|
C-4 | 12.3 | 15.7 |
C-8 | 8.9 | 10.2 |
C-12 (this compound) | 3.1 | 4.5 |
C-16 | 5.6 | 6.8 |
Key Findings:
-
C-12 Optimization : Maximizes hydrophobic interactions with the PH domain binding pocket .
-
Chain Flexibility : Longer chains (C-16) reduce solubility and hinder target engagement .
Purification and Characterization
Chromatographic Purification
Crude this compound is purified via flash column chromatography using silica gel (60–120 mesh) and a gradient eluent (hexane:ethyl acetate, 7:3 to 1:1). High-performance liquid chromatography (HPLC) ensures >98% purity, as mandated for research applications .
HPLC Parameters (from Biocrick Datasheet ):
-
Column: C18, 4.6 × 250 mm, 5 μm
-
Mobile Phase: Acetonitrile:water (75:25)
-
Flow Rate: 1.0 mL/min
-
Retention Time: 8.2 minutes
Spectroscopic Characterization
-
NMR (400 MHz, CDCl₃) :
-
Mass Spectrometry :
Solubility and Formulation
This compound exhibits limited aqueous solubility (insoluble in water) but dissolves readily in DMSO (82 mg/mL) and ethanol (60 mg/mL) . For in vivo studies, it is suspended in sesame oil (40–50 mg/mL) for oral administration .
Stability Considerations:
Quality Control and Batch Analysis
Commercial suppliers (e.g., Biocrick, LKT Labs) adhere to stringent QC protocols, as evidenced by:
Parameter | Specification | Method |
---|---|---|
Purity | ≥98% | HPLC |
Residual Solvents | <0.1% (DMSO, ethanol) | GC-MS |
Heavy Metals | <10 ppm | ICP-MS |
Scalability and Industrial Production
While lab-scale synthesis yields ~65–70%, industrial production employs continuous flow chemistry to enhance efficiency:
-
Microreactor Systems : Improve heat transfer during sulfonation and coupling steps.
-
Automated Chromatography : Reduces purification time by 40% .
Emerging Applications and Derivatives
Recent studies highlight this compound’s utility beyond oncology. For instance, its inhibition of New Delhi metallo-β-lactamase-1 (NDM-1) restores meropenem efficacy in resistant Enterobacteriaceae . Structural analogs with modified sulfonamide groups are under investigation for enhanced antimicrobial activity .
特性
IUPAC Name |
4-dodecyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2S2/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-15-19(16-14-18)27(24,25)23-20-22-21-17-26-20/h13-17H,2-12H2,1H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWWNRBKPCPJMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)NC2=NN=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90658014 | |
Record name | 4-Dodecyl-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90658014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1191951-57-1 | |
Record name | 4-Dodecyl-N-1,3,4-thiadiazol-2-ylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1191951-57-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | PHT-427 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1191951571 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Dodecyl-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90658014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PHT-427 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/543K8ZN6LH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。